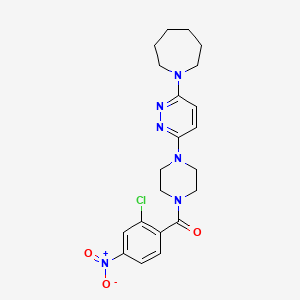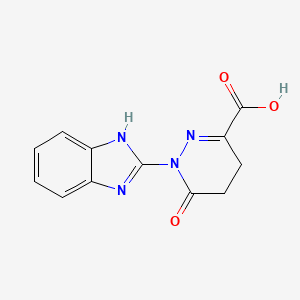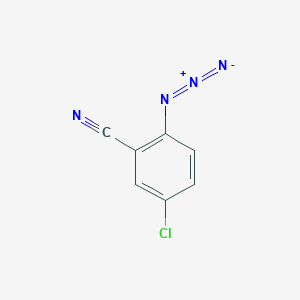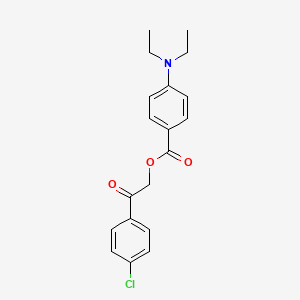
2-(4-Chlorophenyl)-2-oxoethyl 4-(diethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves intricate reactions showcasing the versatility of organic synthesis methods. For instance, the synthesis of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane demonstrates the reactivity of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium, resulting in a compound with distinctive properties and reactivity towards various reagents (Nakayama et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(4-Chlorophenyl)-2-oxoethyl 4-(diethylamino)benzoate" often reveals complex interactions and conformations. For example, the crystal structure analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides insights into the arrangement of molecules and the impact of different groups on the overall molecular conformation (Johnson et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds can be diverse, as seen in the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone, leading to products with unique structures (Tokumitsu & Hayashi, 1980). These reactions underscore the potential for complex transformations and the creation of novel compounds with specific characteristics.
Physical Properties Analysis
The physical properties of compounds like "this compound" are crucial for understanding their behavior in different environments. The synthesis and characterization of compounds provide valuable data on melting points, solubility, and crystalline structure, which are essential for their application in various fields (Xiang, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and stability under various conditions, are fundamental aspects of these compounds. Investigations into the reactivity of compounds reveal their potential applications and limitations. Studies on benzofuran derivatives, for example, highlight the synthesis process and the resulting chemical properties that make these compounds of interest for further research (Choi et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Unique Properties
Researchers have explored the synthesis of complex molecules and their unique properties. For example, Nakayama et al. (1998) synthesized 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, demonstrating its reactivity with various reagents and providing evidence of dissociation in solution through spectral analysis (Nakayama et al., 1998).
Potential Antimicrobial Agents
Desai et al. (2007) synthesized new quinazolines showing antimicrobial activity against a range of pathogens, highlighting the potential pharmaceutical applications of synthesized compounds (Desai et al., 2007).
Environmental Applications
Arensdorf and Focht (1995) investigated the metabolism of chlorinated biphenyls by Pseudomonas cepacia, revealing the transformation of 4-chlorobenzoate through a meta cleavage pathway, which has implications for bioremediation strategies (Arensdorf & Focht, 1995).
Advanced Oxidation Processes
Bokare and Choi (2011) discussed the oxidative degradation of organic pollutants using a Cr(III)/Cr(VI) redox cycle, providing insights into the design of advanced oxidation processes for water treatment (Bokare & Choi, 2011).
Antioxidant Activities
Kumar et al. (2015) synthesized benzofuranyl esters and evaluated their antimicrobial and antioxidant activities, demonstrating the diverse applications of these compounds in enhancing food safety and preservation (Kumar et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(diethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-3-21(4-2)17-11-7-15(8-12-17)19(23)24-13-18(22)14-5-9-16(20)10-6-14/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTKMKNQHHVOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)

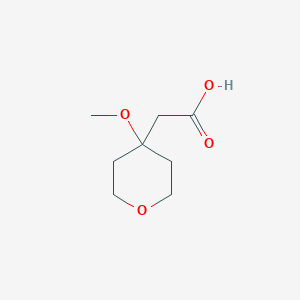
![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)
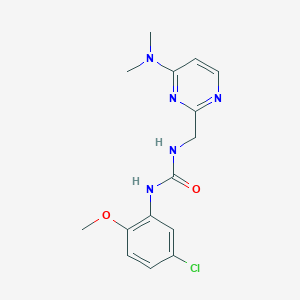
![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2480851.png)

